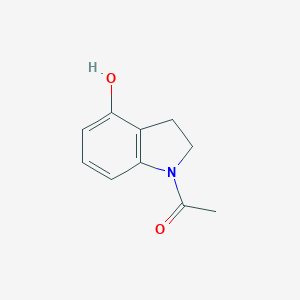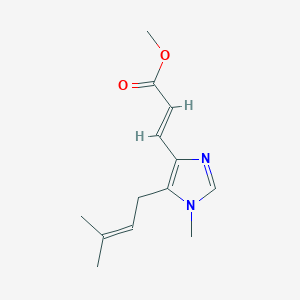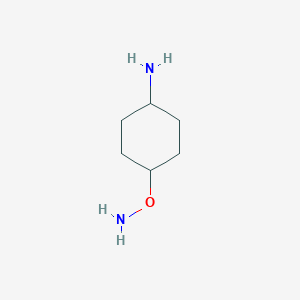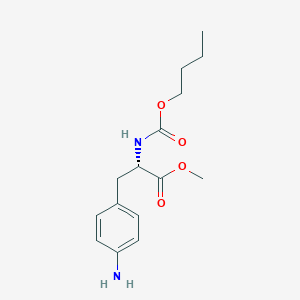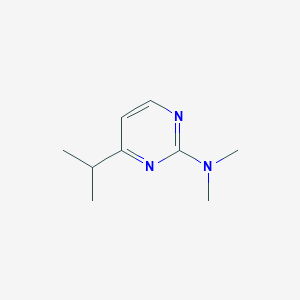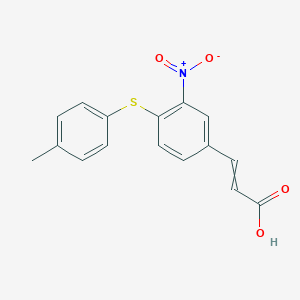![molecular formula C18H25N4O6P B070516 Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb CAS No. 166115-75-9](/img/structure/B70516.png)
Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, 4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of phosphonic acid depends on its specific application. In agriculture, it acts as a chelating agent by forming stable complexes with metal ions, which increases their solubility and availability for plant uptake. In medicine, it inhibits the activity of certain enzymes, such as dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidine nucleotides that are essential for cancer cell growth. In materials science, it modifies the surface properties of materials by forming strong chemical bonds with the surface atoms.
Biochemical and Physiological Effects:
Phosphonic acid has been shown to have various biochemical and physiological effects, depending on the specific application. In agriculture, it can improve plant growth and yield by enhancing nutrient uptake. In medicine, it can inhibit cancer cell growth and induce apoptosis, or programmed cell death. In materials science, it can improve the mechanical and thermal properties of materials by modifying their surface chemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using phosphonic acid in lab experiments include its high stability, low toxicity, and ease of synthesis. Additionally, it can be easily modified to suit specific applications. However, its limitations include its relatively low solubility in water and its potential to form insoluble complexes with metal ions, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several future directions for the research and development of phosphonic acid. In agriculture, it could be further investigated as a potential alternative to traditional fertilizers, which can have negative environmental impacts. In medicine, it could be developed as a targeted anticancer therapy that selectively inhibits cancer cell growth without affecting healthy cells. In materials science, it could be used to develop new materials with improved properties, such as self-healing materials or materials with enhanced electrical conductivity. Additionally, further research could be conducted to better understand the mechanism of action of phosphonic acid and its potential applications in various fields.
Conclusion:
Phosphonic acid, 4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb, is a compound with significant potential applications in various fields, including agriculture, medicine, and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of phosphonic acid could lead to new and innovative solutions in these fields.
Métodos De Síntesis
The synthesis of phosphonic acid involves the reaction between 6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarboxylic acid and chloroacetic acid. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide, and under controlled temperature and pressure conditions. The resulting product is purified using various techniques, such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Phosphonic acid has been extensively studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, it has been used as a chelating agent to enhance the uptake of nutrients by plants. In medicine, it has been investigated as a potential anticancer agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth. In materials science, it has been used as a surface modifier to improve the properties of various materials, such as polymers and ceramics.
Propiedades
Número CAS |
166115-75-9 |
|---|---|
Fórmula molecular |
C18H25N4O6P |
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-(diethoxyphosphorylmethyl)benzamide |
InChI |
InChI=1S/C18H25N4O6P/c1-5-27-29(26,28-6-2)11-12-7-9-13(10-8-12)16(23)20-14-15(19)21(3)18(25)22(4)17(14)24/h7-10H,5-6,11,19H2,1-4H3,(H,20,23) |
Clave InChI |
KYDKPQWVWFLYDN-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C)N)OCC |
SMILES canónico |
CCOP(=O)(CC1=CC=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C)N)OCC |
Sinónimos |
Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carbonyl]phenyl]methyl]-, diethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



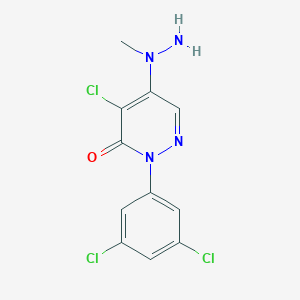
![3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B70437.png)
![Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione](/img/structure/B70440.png)

